Sodium 2-ethylhexyl sulfate

Catalog No.
S605923
CAS No.
126-92-1
M.F
C8H18NaO4S
M. Wt
233.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 2-ethylhexyl sulfate

CAS Number

126-92-1

Product Name

Sodium 2-ethylhexyl sulfate

IUPAC Name

2-ethylhexyl hydrogen sulfate

Molecular Formula

C8H18NaO4S

Molecular Weight

233.28 g/mol

InChI

InChI=1S/C8H18O4S.Na/c1-3-5-6-8(4-2)7-12-13(9,10)11;/h8H,3-7H2,1-2H3,(H,9,10,11);

InChI Key

SWZKZFBJFXBZPX-UHFFFAOYSA-N

SMILES

CCCCC(CC)COS(=O)(=O)[O-].[Na+]

Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)

Synonyms

tergemist, tergemist, (14)C-labeled, tergemist, (35)S-labeled, tergemist, ammonium salt, tergemist, calcium salt

Canonical SMILES

CCCCC(CC)COS(=O)(=O)O.[Na]

Isomeric SMILES

CCCCC(CC)COS(=O)(=O)[O-].[Na+]

Suspension Polymerization:

In suspension polymerization, monomers are dispersed in a continuous liquid phase to create tiny droplets. Sodium 2-ethylhexyl sulfate acts as a stabilizer, preventing the droplets from coalescing and ensuring uniform particle size distribution in the final polymer product. This is crucial for controlling the properties of the resulting polymer [].

Analysis of Phenolic Compounds:

Sodium 2-ethylhexyl sulfate can be used in conjunction with microchip electrophoresis (μ-CE) and pulsed amperometric detection (PAD) for the analysis of phenolic compounds. These are organic molecules found in various plants and plant products, with potential health benefits. The combination of μ-CE, PAD, and sodium 2-ethylhexyl sulfate allows for the separation, identification, and quantification of these compounds, aiding research in various fields, including food science, pharmacology, and environmental science [].

Synthesis of Organo-Layered Double Hydroxides (LDHs):

Organo-LDHs are a class of layered materials with unique properties, making them attractive for various applications, such as catalysis and drug delivery. Sodium 2-ethylhexyl sulfate can be used as a charge-balancing anion during the synthesis of these materials. Its ability to interact with the positively charged layers of the LDH structure is crucial for its formation and stability [].

Sodium 2-ethylhexyl sulfate is an anionic surfactant with the molecular formula C8H17NaO4SC_8H_{17}NaO_4S and a molecular weight of approximately 232.27 g/mol. It is known for its excellent wetting, emulsifying, and dispersing properties, making it suitable for various industrial applications. This compound appears as a clear to light yellow solution and is highly soluble in water, with a solubility greater than 10 g/100 mL at 20 °C . Sodium 2-ethylhexyl sulfate is stable under normal conditions but is incompatible with strong oxidizing agents .

Of Sodium 2-Ethylhexyl Sulfate Salt" class="citation ml-xs inline" data-state="closed" href="https://link.springer.com/article/10.1007/s12678-017-0356-z" rel="nofollow noopener" target="_blank"> . This interaction suggests that sodium 2-ethylhexyl sulfate can modify the electrochemical environment, influencing reaction kinetics.

Sodium 2-ethylhexyl sulfate exhibits notable biological activity, particularly antimycotic properties, which allow it to inhibit the growth of fungi effectively . Additionally, it has been reported to induce genetic damage by forming adducts with DNA, highlighting potential concerns regarding its use in consumer products . Its moderate toxicity through ingestion and skin contact necessitates careful handling in laboratory and industrial settings .

The most common method for synthesizing sodium 2-ethylhexyl sulfate involves the sulfation of 2-ethylhexanol using sulfur trioxide in a continuous reactor system, such as a falling film reactor. Following sulfation, sodium hydroxide is added to neutralize the reaction mixture, yielding sodium 2-ethylhexyl sulfate as the final product . The typical reaction conditions include maintaining a mole ratio of sulfur trioxide to alcohol at approximately 1:1 and conducting the reaction at temperatures between 30 °C and 60 °C.

Sodium 2-ethylhexyl sulfate finds diverse applications across several industries:

  • Detergents: Utilized in formulating household and industrial cleaning products due to its surfactant properties.
  • Textile Industry: Acts as a mercerizing agent and is used in dyeing processes.
  • Metalworking: Employed in metal galvanization, pickling, and brightening processes.
  • Wastewater Treatment: Functions as a charge-balancing agent in organo-layered double hydroxides synthesis.
  • Preservatives: Used for preserving oils and fats due to its antimicrobial properties .

Several compounds share structural or functional similarities with sodium 2-ethylhexyl sulfate. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Properties
Sodium dodecyl sulfateC12H25NaO4SStronger surfactant properties; widely used in laboratory settings.
Sodium lauryl sulfateC12H25NaO4SCommonly used in personal care products; effective foaming agent.
Sodium octyl sulfateC8H17NaO4SSimilar surfactant characteristics but less effective than sodium 2-ethylhexyl sulfate in high electrolyte environments.
Sodium hexyl sulfateC6H13NaO4SWeaker surfactant; used primarily in niche applications.

Sodium 2-ethylhexyl sulfate stands out due to its low foaming characteristics and stability across a wide range of pH levels and electrolyte concentrations, making it particularly valuable in industrial applications where such properties are essential . Its unique combination of wetting ability and biological activity further differentiates it from other similar compounds.

Physical Description

Sodium(2-ethylhexyl)alcohol sulfate is a clear, colorless, slightly viscous liquid. (NTP, 1992)
Liquid
Clear colorless liquid; [CAMEO] Colorless liquid; [MSDSonline]

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

233.08234951 g/mol

Monoisotopic Mass

233.08234951 g/mol

Boiling Point

205 to 219 °F at 760 mmHg (NTP, 1992)

Flash Point

greater than 200 °F (NTP, 1992)

Heavy Atom Count

14

Density

1.114 at 71.1 °F (NTP, 1992) - Denser than water; will sink

Decomposition

When heated to decomposition it emits toxic fumes of (sulfur oxide and sodium oxide).

UNII

8NX2133F3J

Related CAS

70495-37-3 (ammonium salt)

GHS Hazard Statements

Aggregated GHS information provided by 1344 companies from 16 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 83 of 1344 companies. For more detailed information, please visit ECHA C&L website;
Of the 14 notification(s) provided by 1261 of 1344 companies with hazard statement code(s):;
H228 (10.86%): Flammable solid [Danger Flammable solids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (88.03%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

22.5 mmHg at 77 °F (NTP, 1992)
22.5 [mmHg]

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

126-92-1
75037-31-9

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Cosmetics -> Surfactant; Emulsifying

Methods of Manufacturing

ALDOL CONDENSATION OF N-BUTYRALDEHYDE TO 2-ETHYL-1-HEXANOL, THEN CONVERSION TO THE SODIUM SULFATE DERIVATIVE WITHFUMING SULFURIC ACID AND SODIUM HYDROXIDE

General Manufacturing Information

Adhesive Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Wood Product Manufacturing
All Other Basic Organic Chemical Manufacturing
Wholesale and Retail Trade
Sulfuric acid, mono(2-ethylhexyl) ester, sodium salt (1:1): ACTIVE

Analytic Laboratory Methods

A method is described for determining the concentration of total alkyl sulfates in surface water and wastewater samples. The detection limit is reported as <5ug/l.

Dates

Modify: 2023-08-15

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